Reutericycline

Vue d'ensemble

Description

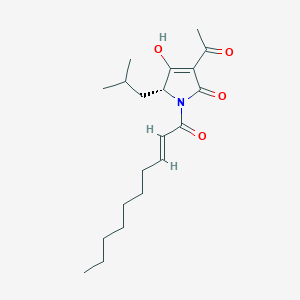

La reutericycline est une bactériocine produite par la bactérie Lactobacillus reuteri. C'est une molécule hydrophobe, chargée négativement, de formule moléculaire C20H31NO4. La this compound perturbe la membrane cellulaire des bactéries sensibles en agissant comme un ionophore de proton. Elle possède un large spectre d'activité contre les bactéries Gram-positives mais est inefficace contre les bactéries Gram-négatives en raison des propriétés de barrière de leur membrane externe .

Applications De Recherche Scientifique

Antimicrobial Properties

Mechanism of Action

Reutericyclin exhibits potent antibacterial activity primarily against Gram-positive bacteria. Its mode of action involves the dissipation of the transmembrane potential in bacterial cells, which disrupts essential cellular processes such as macromolecular synthesis .

Table 1: Antibacterial Activity of Reutericyclin Against Gram-Positive Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 2 µg/ml |

| Enterococcus faecalis | 1 - 4 µg/ml |

| Streptococcus pneumoniae | 0.25 - 1 µg/ml |

| Clostridium difficile | 2 - 8 µg/ml |

This table illustrates the effectiveness of reutericyclin against various pathogens, highlighting its potential for therapeutic use in treating infections caused by resistant strains.

Probiotic Applications

Reutericyclin-producing strains of Limosilactobacillus reuteri are widely used in food fermentations. These probiotics not only enhance food safety by inhibiting pathogenic bacteria but also contribute to the overall health of the gut microbiome .

Case Study: Probiotic Efficacy in Fermented Foods

A study demonstrated that reutericyclin-producing L. reuteri strains were effective in reducing the presence of harmful bacteria in traditional fermented foods like Koozh, a millet-based beverage . The probiotic properties were confirmed through in vitro tests showing significant inhibition of pathogens.

Ecological Fitness and Competitive Advantage

Research indicates that reutericyclin production confers ecological advantages to L. reuteri in competitive environments. In various experimental setups, including in vivo studies with germ-free mice, strains producing reutericyclin outperformed non-producing strains, suggesting that this compound plays a crucial role in microbial ecology .

Table 2: Competitive Fitness of Reutericyclin-Producing vs. Non-Producing Strains

| Strain Type | Competitive Advantage (%) |

|---|---|

| Reutericyclin-Producing Strain | +30% |

| Non-Producing Strain | Baseline |

This data underscores the importance of reutericyclin not just as an antimicrobial agent but also as a factor influencing microbial community dynamics.

Potential Therapeutic Uses

Given its selective antibacterial properties, reutericyclin is being explored for therapeutic applications beyond food safety. Its ability to target specific pathogenic bacteria while sparing beneficial flora makes it a candidate for developing new antibiotics aimed at treating resistant infections .

Case Study: In Vivo Effects on Gut Microbiota

A recent study assessed the impact of administering reutericyclin on gut microbiota composition in mice. Results indicated a decrease in potentially harmful bacteria while promoting beneficial strains, suggesting therapeutic potential for gastrointestinal disorders .

Mécanisme D'action

Target of Action

Reutericyclin primarily targets gram-positive bacteria . It is produced by sourdough isolates of Lactobacillus reuteri . The compound is bacteriostatic or bactericidal to a broad range of food-related spoilage organisms and pathogens .

Mode of Action

Reutericyclin interacts with its targets by acting as a proton-ionophore . This means it disrupts the cell membrane of sensitive bacteria . It is worth noting that gram-negative bacteria are resistant to reutericyclin due to the barrier properties of their outer membrane .

Biochemical Pathways

Reutericyclin’s mode of action involves the dissipation of the transmembrane proton potential . This disruption of the cell membrane potential correlates with the inhibition of macromolecular synthesis in cells .

Pharmacokinetics

It is known that the compound is produced in concentrations active against competitors during the growth ofL. reuteri in sourdough .

Result of Action

The result of Reutericyclin’s action is the inhibition of a broad range of food-related spoilage organisms and pathogens . It is bacteriostatic or bactericidal to these gram-positive bacteria .

Action Environment

Reutericyclin-producing strains have been shown to persist for a period of 10 years in an industrial sourdough fermentation . This suggests that the compound’s action, efficacy, and stability may be influenced by the environmental conditions of sourdough fermentation. Furthermore, these strains were shown to colonize reconstituted lactobacilli-free mice at high levels , indicating a potential impact of antimicrobial compounds on the intestinal microflora of humans and animals.

Analyse Biochimique

Biochemical Properties

Reutericyclin is a hydrophobic, negatively charged molecule with the molecular formula C20H31NO4 . It disrupts the cell membrane of sensitive bacteria by acting as a proton ionophore . It is bacteriostatic or bactericidal to gram-positive bacteria based on its activity as a proton-ionophore . Gram-negative bacteria are resistant to reutericyclin because of the barrier properties of their outer membrane .

Cellular Effects

Reutericyclin has a broad spectrum of activity against Gram-positive bacteria . It disrupts the cell membrane of sensitive bacteria by acting as a proton ionophore . It has no effect on Gram-negative bacteria because the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria prevents access by hydrophobic compounds .

Molecular Mechanism

The mode of action of reutericyclin is comparable to the antibacterial activity of hop iso-α-acids such as trans-isohumulone . It acts as a proton-ionophore, disrupting the cell membrane of sensitive bacteria .

Temporal Effects in Laboratory Settings

Reutericyclin-producing strains were shown to persist for a period of 10 years in an industrial sourdough fermentation, and reutericyclin was shown to be produced in concentrations active against competitors during growth of L. reuteri in sourdough .

Metabolic Pathways

It is known that Reutericyclin is produced by Lactobacillus reuteri, a lactic acid bacterium, which suggests that it may be involved in lactic acid fermentation .

Transport and Distribution

It is known that Gram-negative bacteria are resistant to Reutericyclin because of the barrier properties of their outer membrane .

Subcellular Localization

Given its role as a proton-ionophore and its impact on the cell membrane, it is likely that Reutericyclin interacts with the cell membrane .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La reutericycline est produite pendant la croissance de Lactobacillus reuteri dans le levain de blé. Le processus de production implique la fermentation de Lactobacillus reuteri dans des conditions spécifiques qui favorisent la formation de this compound .

Méthodes de production industrielle : La production industrielle de this compound implique la culture de Lactobacillus reuteri dans des bioréacteurs. Le processus de fermentation est optimisé pour maximiser le rendement en this compound. Le composé est ensuite extrait et purifié pour être utilisé dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : La reutericycline subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique et sa stabilité .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de réaction sont soigneusement contrôlées pour garantir que les modifications souhaitées sont réalisées sans compromettre l'intégrité du composé .

Produits principaux : Les principaux produits formés à partir des réactions impliquant la this compound sont divers analogues présentant une activité antibactérienne accrue. Ces analogues sont conçus pour cibler des souches bactériennes spécifiques et améliorer l'efficacité du composé .

4. Applications de la recherche scientifique

La this compound possède plusieurs applications de recherche scientifique, notamment :

Chimie : La this compound est utilisée comme composé modèle pour étudier la relation structure-activité des acides tétramiques.

Biologie : La this compound est étudiée pour son rôle dans la modulation du microbiote intestinal.

Médecine : L'activité antibactérienne à large spectre de la this compound en fait un candidat prometteur pour le développement de nouveaux agents antimicrobiens.

Industrie : La this compound est utilisée comme conservateur alimentaire en raison de sa capacité à inhiber la croissance des organismes de détérioration et des agents pathogènes liés aux aliments.

5. Mécanisme d'action

La this compound exerce ses effets en agissant comme un ionophore de proton. Elle transloque des protons à travers la membrane cytoplasmique des bactéries sensibles, dissipant le gradient de pH transmembranaire (ΔpH) et le potentiel de membrane (Δψ). Cette perturbation de la force proton-motrice conduit à l'inhibition de la synthèse macromoléculaire et aboutit finalement à la mort cellulaire bactérienne .

Comparaison Avec Des Composés Similaires

La reutericycline est structurellement liée aux acides tétramiques naturels mais possède un mode d'action unique. Contrairement aux autres acides tétramiques, la this compound n'exhibe pas d'activité cytotoxique vis-à-vis des cellules eucaryotes, ce qui en fait une alternative plus sûre pour les applications thérapeutiques .

Composés similaires :

Acide ténuazonique : Un acide tétramique présentant une activité cytotoxique.

Isohumulone : Un iso-α-acide du houblon présentant une activité antibactérienne similaire à la this compound.

Daptomycine : Un antibiotique lipopeptide cyclique qui cible la membrane cellulaire bactérienne.

La structure unique et le mode d'action de la this compound en font un composé précieux pour diverses applications scientifiques et industrielles. Son potentiel en tant que composé principal pour le développement de nouveaux antibiotiques et son utilisation dans la conservation des aliments mettent en évidence son importance à la fois en recherche et dans l'industrie.

Activité Biologique

Reutericyclin is a bioactive compound produced by Lactobacillus reuteri, a lactic acid bacterium known for its probiotic properties. This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, and has been the subject of various studies exploring its mechanisms of action, potential applications in food preservation, and implications for human health.

Reutericyclin is classified as a tetramic acid derivative. Its biological activity primarily stems from its ability to act as a proton ionophore , which disrupts the transmembrane potential of susceptible bacteria. This action leads to the dissipation of the proton motive force essential for bacterial energy production and macromolecular synthesis, ultimately resulting in cell death or inhibition of growth .

Key Findings on Mechanism:

- Bactericidal Activity : Reutericyclin has been shown to exhibit bactericidal effects against various Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis.

- Resistance in Gram-negative Bacteria : The compound is ineffective against Gram-negative bacteria due to their protective outer membrane, which prevents reutericyclin from entering the cell .

Antimicrobial Spectrum

Reutericyclin displays a broad spectrum of antimicrobial activity against several clinically relevant pathogens. The following table summarizes its inhibitory effects on various bacterial strains:

| Bacterial Strain | Sensitivity to Reutericyclin |

|---|---|

| Staphylococcus aureus | Sensitive |

| Enterococcus faecalis | Sensitive |

| Bacillus subtilis | Sensitive |

| Listeria innocua | Sensitive |

| Escherichia coli (LPS mutants) | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Corynebacterium difficile | Sensitive |

| Lactobacillus sanfranciscensis | Sensitive |

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship of reutericyclin, identifying key modifications that enhance or diminish its antibacterial properties. A study indicated that lipophilic analogs generally exhibited higher activity against Gram-positive pathogens. For example, modifications at specific positions on the tetramic acid core were found to significantly affect the compound's efficacy .

Notable Observations:

- Hydrophobic Chain Importance : The presence of a long hydrophobic chain (trans-2-decenoyl) is crucial for activity; shorter chains resulted in a marked decrease in antibacterial potency .

- Cytotoxicity Concerns : While reutericyclin shows promise as an antimicrobial agent, it also exhibits cytotoxic effects on eukaryotic cells (e.g., Vero cells), highlighting the need for careful consideration in therapeutic applications .

Case Studies and Applications

- Food Preservation : Reutericyclin-producing strains of Lactobacillus reuteri have been proposed for use in biopreservation due to their ability to inhibit spoilage organisms and pathogens in food products. Studies have demonstrated that these strains can persist in sourdough fermentation for extended periods, producing reutericyclin at concentrations effective against competitors .

- Probiotic Potential : The safety profile of reutericyclin-producing strains suggests potential applications in gut health. Research indicates that these strains can colonize the intestinal microbiota effectively, which may offer protective benefits against pathogenic bacteria .

- In Vivo Studies : Limited studies have investigated the effects of reutericyclin on intestinal microbiomes in vivo. However, existing data suggest that it may modulate microbial populations favorably without adverse effects on gut health .

Propriétés

IUPAC Name |

(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-3-hydroxy-2-(2-methylpropyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4/c1-5-6-7-8-9-10-11-12-17(23)21-16(13-14(2)3)19(24)18(15(4)22)20(21)25/h11-12,14,16,24H,5-10,13H2,1-4H3/b12-11+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGSBVNLHSNSDF-LPQFERQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)N1C(C(=C(C1=O)C(=O)C)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)N1[C@@H](C(=C(C1=O)C(=O)C)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303957-69-9 | |

| Record name | Reutericyclin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XSP5EH6PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.